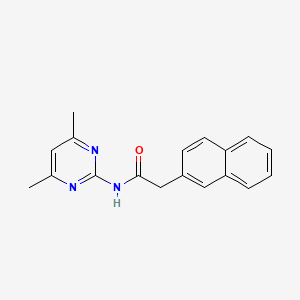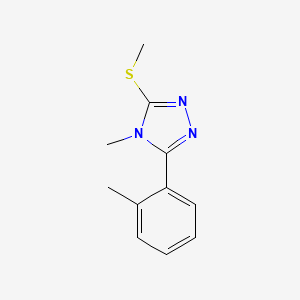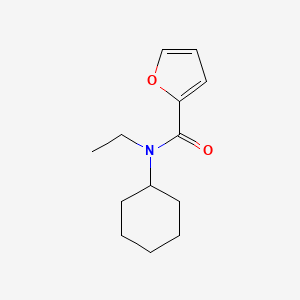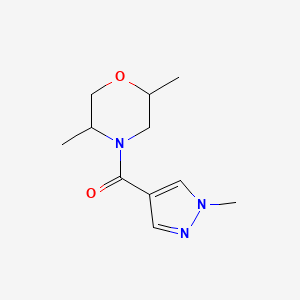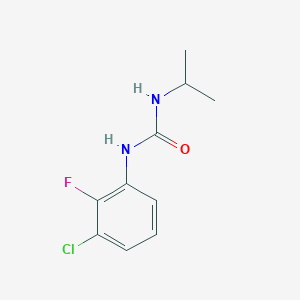
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained attention in the scientific community due to its potential applications in dentistry and oral health. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which has been shown to have a beneficial effect on tooth remineralization and prevention of dental caries.
Mécanisme D'action
The mechanism of action of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP involves the formation of a complex between N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide and ACP, which can deliver calcium and phosphate ions to the tooth surface. N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP can also adhere to the tooth surface, which can help to prevent the loss of calcium and phosphate ions from the tooth.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP has been shown to have a number of biochemical and physiological effects. It can promote tooth remineralization, prevent the growth of harmful bacteria in the mouth, and reduce the risk of dental caries. N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP can also help to reduce tooth sensitivity and improve the overall health of the teeth and gums.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP in lab experiments is its ability to promote tooth remineralization and prevent dental caries. N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP in lab experiments is that it can be difficult to control the concentration and delivery of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP to the tooth surface.
Orientations Futures
There are a number of future directions for research on N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP. One area of research is the development of new formulations of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP that can be more effective in promoting tooth remineralization and preventing dental caries. Another area of research is the development of new delivery systems for N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP, such as nanoparticles or microparticles, that can improve the efficacy and stability of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP. Finally, there is a need for further research on the long-term safety and efficacy of N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP in clinical settings.
Méthodes De Synthèse
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP can be synthesized through a variety of methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis involves the use of organic chemistry techniques to synthesize N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP from its constituent amino acids. Recombinant DNA technology involves the use of genetic engineering techniques to produce N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP in bacteria or other organisms.
Applications De Recherche Scientifique
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP has been extensively studied for its potential applications in dentistry and oral health. Research has shown that N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP can promote tooth remineralization by delivering calcium and phosphate ions to the tooth surface, which can help to repair early-stage dental caries. N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(13-5-1-2-6-13)18-14-8-11-19(12-9-14)15-7-3-4-10-17-15/h3-4,7,10,13-14H,1-2,5-6,8-9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGGDWSMRUWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)




![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
